molecular formula C11H12FN3O4S B2966651 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1235152-12-1

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2966651
CAS No.: 1235152-12-1
M. Wt: 301.29
InChI Key: HZVXLKKSKIKVNZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1235152-12-1) is a high-purity chemical reagent featuring a privileged 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry due to its unique bioisosteric properties and wide spectrum of biological potential . The 1,2,4-oxadiazole ring in this compound's structure serves as a stable surrogate for ester and amide functionalities, offering enhanced metabolic stability by resisting hydrolysis, which is a valuable trait in the design of novel pharmacologically active molecules . This compound is expertly designed with a benzenesulfonamide group, a motif prevalent in drug discovery, as demonstrated by its use in the development of targeted inhibitors, such as those for the HIV-1 capsid (CA) protein . The molecular structure, with a 3-methyl-1,2,4-oxadiazole linked via a methylene group to the sulfonamide nitrogen, provides a versatile scaffold for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can leverage this compound as a key synthetic intermediate or a core structural template in projects aimed at developing new therapeutic agents, with the fluoro and methoxy substituents on the benzene ring offering additional sites for further chemical modification. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O4S/c1-7-14-11(19-15-7)6-13-20(16,17)10-5-8(12)3-4-9(10)18-2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVXLKKSKIKVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 5-position of the benzene ring.

    Methoxylation: Introduction of the methoxy group at the 2-position.

    Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene or oxadiazole rings.

Scientific Research Applications

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

5-Bromo-2-Methoxy-N-(3-Methyl-6-Hydroxy-1,2-Benzoxazol-5-yl)Benzenesulfonamide (8PU)
  • Structural Differences : Bromine replaces fluorine at position 5; the oxadiazole is replaced by a benzoxazole ring with a hydroxyl group.
  • Impact: Bromine’s larger atomic radius may increase steric hindrance, reducing binding affinity compared to fluorine.
N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-5-Fluoro-2-Methoxybenzenesulfonamide
  • Structural Differences : The oxadiazole is replaced by a triazole ring fused with cyclopropyl and phenyl groups.
  • Impact: The triazole’s planar structure and phenyl group increase molecular weight (432.5 vs. The cyclopropyl group may enhance metabolic stability but introduce steric challenges .

Variations in the Heterocyclic Core

2-Bromo-5-Methoxy-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide
  • Structural Differences : The sulfonamide group is replaced by a benzamide.
  • Impact : Loss of the sulfonamide’s strong hydrogen-bonding capacity may reduce target affinity. The molecular weight (326.15) is lower, suggesting improved permeability but reduced solubility .
BTRX-335140
  • Structural Differences: Incorporates a quinoline scaffold with a piperidine group and the 3-methyl-1,2,4-oxadiazole moiety.
  • Impact: The quinoline core enhances aromatic stacking interactions, while the piperidine improves solubility. The oxadiazole’s role here shifts from a sulfonamide linker to a structural component in a larger pharmacophore .

Functional Group Modifications

N-(3-Chloro-4-Fluorophenyl)-N'-Hydroxy-2-(((3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl)Amino)-1H-Imidazo[4,5-b]Pyridine-7-Carboximidamide
  • Structural Differences : The sulfonamide is replaced by a carboximidamide group attached to an imidazopyridine core.
  • Impact : The carboximidamide introduces additional basicity, which may alter binding kinetics. The imidazopyridine scaffold could enhance interactions with hydrophobic binding pockets .

Key Physicochemical Properties

Compound Molecular Weight Key Features
Target Compound ~362 Fluoro (metabolic stability), methoxy (lipophilicity), oxadiazole (rigidity)
8PU 456.3 Bromo (steric bulk), benzoxazole (polarity)
N-(Triazol-1-yl Ethyl) Derivative 432.5 Triazole (planarity), cyclopropyl (stability), phenyl (bulk)
2-Bromo-5-Methoxy-Benzamide 326.15 Benzamide (reduced H-bonding), lower molecular weight

Biological Activity

5-Fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a sulfonamide group, a fluorine atom, and a methoxy group. These functional groups are thought to contribute to its biological activity.

The compound's mechanism of action is primarily associated with its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Initial studies suggest that it may interfere with nucleic acid synthesis pathways, similar to other sulfonamide derivatives. For instance, related compounds have shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
L1210 Mouse Leukemia<1
A549 Lung Cancer2.5
MCF7 Breast Cancer3.0
HeLa Cervical Cancer1.8

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial activity. Preliminary results indicate moderate efficacy against both Gram-positive and Gram-negative bacteria:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Efficacy : A study conducted on L1210 leukemia cells demonstrated that treatment with the compound resulted in significant inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of various derivatives of benzenesulfonamide, including our compound of interest. The results showed promising antibacterial activity against S. aureus and E. coli, suggesting its potential use as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The fluorine atom enhances lipophilicity and may improve membrane permeability.
  • The methoxy group is believed to contribute to increased binding affinity for biological targets.
  • The oxadiazole moiety has been linked with enhanced anticancer activity due to its ability to interact with nucleic acids.

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